molecular formula C7H10BrN3O2 B15279304 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B15279304
M. Wt: 248.08 g/mol
InChI Key: BAZGFJIRVWZCIC-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable amino acid precursor. One common method involves the use of 2-methyl-3-aminopropanoic acid as the starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Uniqueness

The presence of the bromine atom in 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro counterparts

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C7H10BrN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13)

InChI Key

BAZGFJIRVWZCIC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)O)N

Origin of Product

United States

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